2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride
Description
2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a chloromethyl group at the 2-position and methyl groups at the 5- and 6-positions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its structural uniqueness lies in the fused thieno-pyrimidine system, which provides a rigid scaffold for molecular interactions .
Properties
IUPAC Name |
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3S.ClH/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9;/h3H2,1-2H3,(H2,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXKGAAOBSFNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)CCl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The thieno ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a condensation reaction with a suitable amidine or guanidine derivative.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether or a similar reagent under acidic conditions.
Dimethylation: The dimethyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and alter its biological activity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can have different biological activities and applications.
Scientific Research Applications
2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Detailed Analysis of Structural and Functional Differences
Physicochemical Properties
- Lipophilicity: Methyl groups at C5 and C6 increase logP values across all analogs. However, the tetrahydro[b]benzothieno-pyrimidine derivative (CAS 1243985-35-4) exhibits reduced polarity due to its saturated ring system, enhancing membrane permeability .
- Solubility: Hydrochloride salts (e.g., the target compound and fluorophenyl analog) show superior aqueous solubility compared to non-salt forms like 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine .
Key Research Findings
- Synthetic Efficiency: The tetrahydro[b]benzothieno-pyrimidine derivative (CAS 1243985-35-4) is synthesized via a high-yield, one-pot cyclization, contrasting with the multi-step routes required for chloromethyl-containing analogs .
- Biological Activity: Fluorophenyl-substituted derivatives demonstrate 10-fold higher inhibition of EGFR kinases compared to non-fluorinated analogs, attributed to fluorine’s electronic effects .
Biological Activity
2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in anti-inflammatory and anticancer domains. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H10ClN3S
- Molecular Weight : 227.71 g/mol
- CAS Number : 877964-04-0
The compound features a thieno[2,3-d]pyrimidine core with chloromethyl and dimethyl substituents, contributing to its unique chemical properties and biological activities.
Primary Targets
The primary biological targets of 2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine include:
- Cyclooxygenase (COX) Enzymes : The compound acts as an inhibitor of COX enzymes, particularly COX-1 and COX-2, which are crucial in the inflammatory response.
- Cyclin-dependent Kinase 2 (CDK2) : It also shows inhibitory effects on CDK2, impacting cell cycle regulation.
Mode of Action
The inhibition of COX enzymes leads to a reduction in prostaglandin production, which is associated with inflammation. Additionally, inhibition of CDK2 may contribute to its anticancer properties by preventing cell proliferation.
Anti-inflammatory Activity
Research indicates that 2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine exhibits significant anti-inflammatory effects. In vitro studies demonstrated that it effectively suppresses the activity of COX enzymes, leading to reduced levels of inflammatory mediators such as prostaglandin E2 (PGE2).
Table 1: IC50 Values for COX Inhibition
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | 0.04 ± 0.01 | |
| Celecoxib | 0.04 ± 0.01 | |
| Indomethacin | 9.17 |
Anticancer Properties
The compound has been investigated for its potential anticancer effects. A study highlighted that derivatives related to thienopyrimidines induced apoptosis in cancer cell lines through mechanisms involving tubulin polymerization inhibition.
Case Study Example
In a study involving T47D human breast cancer cells, compounds derived from thienopyrimidine structures exhibited potent apoptosis-inducing activity with EC50 values as low as 0.004 µM for certain analogs . These findings suggest that the structural modifications on the thienopyrimidine core can significantly enhance anticancer efficacy.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups such as chloromethyl on the pyrimidine skeleton enhances anti-inflammatory activity. The positioning and nature of substituents play a critical role in modulating the biological activity of these compounds.
Table 2: Summary of Biological Activities Related to Structural Variants
| Compound Variant | Activity Type | Observed Effect |
|---|---|---|
| Substituted Thienopyrimidines | Anti-inflammatory | Inhibition of COX |
| Dimethylated Variants | Anticancer | Induction of apoptosis |
| Non-substituted Variants | Low Activity | Minimal effect |
Q & A
Basic Research Question
- Fungicidal activity : Tested against Botrytis cinerea and Fusarium oxysporum using agar dilution assays . Compounds like 2-(benzylamino)-5,6-dimethyl derivatives show EC₅₀ < 10 µg/mL .
- Anticancer activity : Screened via MTS assays on MDA-MB-435 (melanoma) and SKOV-3 (ovarian) cell lines. Growth inhibition (GP) values as low as −31.02% indicate potent cytotoxicity .
How do structural modifications to the thieno[2,3-d]pyrimidine core impact its anticancer SAR?
Advanced Research Question
- Substituent position : 2-(Benzylamino) groups enhance cytotoxicity, while 5,6-dimethyl groups improve metabolic stability .
- Ring saturation : 5,6,7,8-Tetrahydrobenzo derivatives retain activity against Pgp-expressing resistant cells (e.g., IC₅₀ = 38.6 nM for SKOV-3) .
- Hydrogen bonding : N4-(4-methoxyphenyl) substituents increase solubility and target affinity (e.g., COX-2 inhibition) .
What strategies address metabolic instability in 5,6-dimethylthieno[2,3-d]pyrimidine derivatives during CNS drug development?
Advanced Research Question
- Metabolite identification (MetID) : Hydroxylation at the 5,6-dimethyl moiety (rat) and thiophene sulfur oxidation (human) are major pathways .
- Core modification : Replacing the thienopyrimidine core with dihydropyrrolo[2,3-d]pyrimidine reduces clearance (CLhep < 20 mL/min/kg) while maintaining potency .
How is selectivity for COX-2 over COX-1 achieved in thieno[2,3-d]pyrimidine-based inhibitors?
Advanced Research Question
- Substituent effects : Para-fluorophenyl groups at position 2 increase COX-2 selectivity (IC₅₀ = 42.19 µM, SI = 4.81) by fitting into the hydrophobic pocket of COX-2’s active site .
- Docking studies : Molecular modeling shows hydrogen bonds with Arg120 and Tyr355 residues in COX-2, absent in COX-1 .
How can contradictory data on cytotoxic activity across cell lines be resolved?
Advanced Research Question
- Mechanistic profiling : Compare activity in parental vs. Pgp-expressing lines (e.g., MDA-MB-435 vs. SKOV-3/Pgp) to identify efflux pump-mediated resistance .
- Dose-response validation : Use multiple assays (MTS, clonogenic) to confirm IC₅₀ consistency. For example, 2-(benzylamino) derivatives show reproducible GP = −31.02% in triplicate experiments .
What experimental approaches optimize CNS penetration for thieno[2,3-d]pyrimidine M4 PAMs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
